Ethanone, 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)-
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Overview
Description
1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-7-YL)ETHANONE is an organic compound that features both phenolic and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-7-YL)ETHANONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dihydroxybenzaldehyde and 7-aminoquinoline.
Condensation Reaction: The key step involves a condensation reaction between 2,4-dihydroxybenzaldehyde and 7-aminoquinoline in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, under reflux conditions.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-7-YL)ETHANONE can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-7-YL)ETHANONE has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-7-YL)ETHANONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenolic and quinoline moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-6-YL)ETHANONE: Similar structure but with the quinoline moiety at a different position.
1-(2,4-DIHYDROXYPHENYL)-2-(ISOQUINOLIN-7-YL)ETHANONE: Contains an isoquinoline moiety instead of quinoline.
Uniqueness
1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-7-YL)ETHANONE is unique due to the specific positioning of the quinoline moiety, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
97850-37-8 |
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Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-quinolin-7-ylethanone |
InChI |
InChI=1S/C17H13NO3/c19-13-5-6-14(17(21)10-13)16(20)9-11-3-4-12-2-1-7-18-15(12)8-11/h1-8,10,19,21H,9H2 |
InChI Key |
JGGAMHOLNQQBQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CC(=O)C3=C(C=C(C=C3)O)O)N=C1 |
Origin of Product |
United States |
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